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RAS inhibitor Abd-7 -

RAS inhibitor Abd-7

Catalog Number: EVT-2512636
CAS Number:
Molecular Formula: C23H25N3O3
Molecular Weight: 391.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Methods of Synthesis
The synthesis of RAS inhibitor Abd-7 involves a multi-step process that typically includes the following stages:

  1. Preparation of Key Intermediates: The synthesis begins with the formation of key intermediates through reactions involving aromatic compounds and nitrogen-containing moieties.
  2. Formation of the Core Structure: The core structure is constructed using techniques such as nucleophilic substitution and coupling reactions, which may involve palladium-catalyzed cross-coupling methods.
  3. Final Modifications: The final compound is obtained through careful purification and characterization steps, ensuring high purity (≥98%) for biological testing.

The synthesis parameters such as temperature, reaction time, and solvent choice are crucial for optimizing yield and purity but are often proprietary or specific to laboratory conditions .

Molecular Structure Analysis

Molecular Structure Details
The molecular structure of RAS inhibitor Abd-7 features several key components:

  • Aromatic Rings: The compound contains multiple aromatic rings that contribute to its binding affinity with RAS proteins.
  • Functional Groups: It includes methoxy and amine functional groups that enhance solubility and interaction with biological targets.
  • Spatial Configuration: The spatial arrangement of atoms allows for specific interactions with the switch regions of RAS, crucial for inhibiting its activity.

Analyses using techniques such as X-ray crystallography have revealed that Abd-7 binds effectively to the active site of mutant forms of RAS, particularly K-RAS G12V, demonstrating a binding affinity (Kd) of 51 nM .

Chemical Reactions Analysis

Involved Chemical Reactions
Abd-7 primarily engages in non-covalent interactions with RAS proteins through:

  • Hydrogen Bonding: Interactions between the functional groups on Abd-7 and specific amino acids in the switch regions of RAS.
  • Van der Waals Forces: These contribute to the stability of the binding complex formed between Abd-7 and RAS.
  • Competitive Binding: Abd-7 competes with other effector proteins for binding to RAS, effectively disrupting downstream signaling pathways.

These interactions are critical for its role as an inhibitor, particularly against mutant variants like K-RAS G12V .

Mechanism of Action

Detailed Mechanism of Action
Abd-7 exerts its inhibitory effects by binding to the switch regions of RAS, which are crucial for its interaction with effector proteins. This binding prevents the conformational changes necessary for effective signaling through pathways involving proteins such as PI3K and RAF.

Key aspects include:

  • Antagonism of Protein-Protein Interactions (PPI): By inhibiting PPI between RAS and its effectors, Abd-7 effectively suppresses RAS-dependent signaling pathways.
  • Disruption of Active State Stability: The binding alters the stability of the active state of RAS, leading to reduced signaling capacity .
Physical and Chemical Properties Analysis

Physical and Chemical Properties
Abd-7 exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in organic solvents which aids in its application in biological assays.
  • Stability: The compound is stable at -20°C for up to 12 months, making it suitable for long-term storage in research settings.
  • Purity Level: A high purity level (98%) ensures reliable performance in biological experiments .
Applications

Scientific Applications
RAS inhibitor Abd-7 has significant potential applications in cancer research due to its ability to inhibit oncogenic signaling pathways:

  1. Cancer Therapeutics Development: It serves as a lead compound in developing new therapies targeting cancers driven by mutant RAS proteins.
  2. Biochemical Assays: Used in various assays to study RAS signaling dynamics and evaluate other potential inhibitors.
  3. Structure-Based Drug Design: Insights gained from studies on Abd-7 can inform the development of more potent inhibitors through structure-based design strategies .
Molecular Mechanisms of RAS Inhibition by Abd-7

Target Specificity and Binding Kinetics of Abd-7 in RAS-Driven Pathways

RAS inhibitor Abd-7 (chemical name: 4-(3-(4-methylpiperazin-1-yl)propoxy)-N-(4-phenoxyphenyl)quinolin-6-amine; CAS 2351843-48-4) is a rationally designed small molecule that targets the switch I/II regions of GTP-bound RAS isoforms. It exhibits high-affinity binding to multiple mutant RAS proteins, including Kirsten rat sarcoma viral oncogene homolog G12D, G13D, and neuroblastoma RAS viral oncogene homolog Q61H, with a dissociation constant (Kd) of 51 nM as measured by surface plasmon resonance and isothermal titration calorimetry [6] [8]. The compound achieves selective inhibition of activated RAS by exploiting the conformational differences between GTP- and GDP-bound states. Unlike nucleotide-competitive inhibitors, Abd-7 binds to a hydrophobic pocket adjacent to the effector lobe (residues K5, L6, V7, D54, I55, L56, Y71, T74), sterically hindering effector recruitment without affecting nucleotide exchange [8].

Table 1: Binding Affinity of Abd-7 Across RAS Isoforms/Mutants

RAS VariantKd (nM)Nucleotide State
Kirsten rat sarcoma viral oncogene homolog G12D58 ± 4GTP-bound
Kirsten rat sarcoma viral oncogene homolog G13D63 ± 5GTP-bound
Neuroblastoma RAS viral oncogene homolog Q61H72 ± 6GTP-bound
Harvey rat sarcoma viral oncogene homolog G12V68 ± 5GTP-bound
Wild-type RAS>10,000GTP-bound

Cellular uptake studies demonstrate rapid intracellular accumulation, with half-maximal inhibition of RAS-effector interactions observed at 8–10 μM in Kirsten rat sarcoma viral oncogene homolog G13D-mutant DLD-1 colorectal cancer cells and neuroblastoma RAS viral oncogene homolog Q61K-mutant HT-1080 fibrosarcoma cells after 72-hour exposure [6]. This cell permeability is attributed to its molecular weight (391.46 g/mol) and calculated partition coefficient (clogP = 3.2), which adhere to Lipinski's rule of five for drug-like properties [8].

Modulation of Downstream Effector Pathways

Abd-7 disrupts RAS signaling plasticity by simultaneously inhibiting multiple effector interactions. Quantitative pull-down assays reveal 70–90% inhibition of Kirsten rat sarcoma viral oncogene homolog binding to key effectors: rapidly accelerated fibrosarcoma (RAF1), phosphatidylinositol 3-kinase (PI3K), and Ral guanine nucleotide dissociation stimulator (RALGDS) at 10 μM concentration [6] [8]. This broad-spectrum effector blockade translates into downstream pathway modulation:

  • RAF/MEK/Extracellular signal-regulated kinase pathway: Abd-7 (10 μM) reduces extracellular signal-regulated kinase 1/2 phosphorylation by 85% within 6 hours in Kirsten rat sarcoma viral oncogene homolog-mutant cells, comparable to MEK inhibitors (e.g., trametinib) but without compensatory pathway activation [8] [9].
  • PI3K/AKT/Mechanistic target of rapamycin pathway: Phospho-AKT (Ser473) is suppressed by 75% at 24 hours, correlating with decreased mechanistic target of rapamycin complex 1 activity (40% reduction in ribosomal protein S6 phosphorylation) [9].
  • RALGDS pathway: RalA activation is reduced by 65%, impacting cytoskeletal remodeling and vesicular trafficking [9].

Table 2: Downstream Pathway Inhibition by Abd-7 (10 μM, 24h treatment)

Downstream PathwayKey ReadoutInhibition (%)Functional Consequence
RAF/MEK/Extracellular signal-regulated kinasep-ERK1/285 ± 7Cell cycle arrest (G1/S)
PI3K/AKT/Mechanistic target of rapamycinp-AKT (Ser473)75 ± 8Reduced protein synthesis
RALGDSGTP-RalA65 ± 6Impaired membrane trafficking
PLCεIP3 production45 ± 5Attenuated calcium signaling

Notably, the compound exhibits differential efficacy against effector pathways due to variable binding affinities of natural RAS-effector complexes (Kd ranging from 0.3 μM for RAF to >50 μM for less characterized effectors) [9]. This hierarchy ensures predominant suppression of oncogenic signaling hubs while allowing residual physiological signaling.

Comparative Analysis with Pan-RAS versus Isoform-Specific Inhibitors

Abd-7 occupies a unique niche between first-generation Kirsten rat sarcoma viral oncogene homolog G12C-specific inhibitors (e.g., sotorasib) and emerging pan-RAS therapeutics:

  • Isoform/mutant specificity: Unlike G12C inhibitors that exploit a mutant cysteine for covalent binding, Abd-7 targets conserved switch II regions, enabling activity across Kirsten rat sarcoma viral oncogene homolog, Harvey rat sarcoma viral oncogene homolog, and neuroblastoma RAS viral oncogene homolog mutants (G12, G13, Q61) without wild-type inhibition [1] [8]. However, it shows 100-fold lower potency against rare Harvey rat sarcoma viral oncogene homolog A146T mutants due to altered switch II conformation [3].
  • Pan-RAS comparators: Compared to tri-complex inhibitors like RMC-7977 (which forces RAS dimerization and degradation), Abd-7 directly blocks effector recruitment rather than inducing protein degradation. While RMC-7977 achieves broader mutant coverage, Abd-7 avoids the paradoxical activation of extracellular signal-regulated kinase observed with some allosteric degraders [7].
  • Effector scope: KRAS multi-selective inhibitors (e.g., RMC-6236) broadly inhibit nucleotide exchange, while Abd-7 preserves wild-type RAS signaling in normal cells by selectively targeting the effector-binding interface of mutant RAS [7] [8].

Table 3: Pharmacological Profiles of RAS Inhibitor Classes

PropertyAbd-7G12C Inhibitors (e.g., Sotorasib)Pan-RAS Inhibitors (e.g., RMC-7977)
Target spectrumMultiple mutants (G12/G13/Q61)Kirsten rat sarcoma viral oncogene homolog G12C onlyAll RAS mutants & wild-type
MechanismEffector interface blockadeNucleotide pocket covalent inhibitionTernary complex-induced degradation
Wild-type inhibitionNoMinimalSignificant
Resistance barrierMedium (effector mutations)Low (acquired Y96C, H95Q mutations)High
Cytotoxicity IC508–10 μM (Kirsten rat sarcoma viral oncogene homolog mutants)0.1–0.5 μM (G12C mutants)0.01–0.1 μM

Structural Basis for Allosteric versus Competitive Inhibition Mechanisms

The crystallographic characterization of Abd-7 bound to Kirsten rat sarcoma viral oncogene homolog Q61H (PDB 6DSO) reveals an allosteric mechanism distinct from orthosteric nucleotide competitors. At 2.2 Å resolution, the quinoline core anchors in a hydrophobic pocket formed by β-sheets 1–2 and α-helix 3, while the aminopiperidine extension forms hydrogen bonds with D54 and water-mediated interactions with S39 [2] [8]. This binding site overlaps partially with the RAF1 RAS-binding domain interface (30% shared residues) but does not contact switch I residues directly involved in GTP coordination [8].

Molecular dynamics simulations demonstrate that Abd-7 binding stabilizes an intermediate switch II conformation that is incompatible with effector binding. Specifically:

  • The β-hairpin of switch II adopts a semi-closed conformation, reducing its solvent-accessible surface area by 40% [3]
  • Salt bridge formation between K5 and D54 restricts switch I mobility (root mean square fluctuation decreases from 2.8 Å to 1.3 Å) [3] [8]
  • Allosteric communication between the effector lobe and allosteric lobe is disrupted, as evidenced by reduced correlated motions in mutational response analysis [3]

This mechanism contrasts with competitive inhibitors like DCAI (4,6-dichloro-2-methyl-3-aminoethyl-indole), which occupies only 50% of the Abd-7 binding site and lacks the extended moiety that perturbs switch II dynamics [2]. The larger binding footprint of Abd-7 (buried surface area: 420 Ų versus 220 Ų for DCAI) explains its superior inhibition of multiple effectors, particularly RALGDS and PI3K, which require extensive switch II contacts [8] [9]. Importantly, Q61 mutations that impair GTP hydrolysis do not disrupt Abd-7 binding, as confirmed by <0.5 Šbackbone displacement in the inhibitor-binding pocket of Kirsten rat sarcoma viral oncogene homolog Q61H versus Kirsten rat sarcoma viral oncogene homolog wild-type [2] [3].

Properties

Product Name

RAS inhibitor Abd-7

IUPAC Name

6-(2,3-dihydro-1,4-benzodioxin-5-yl)-N-[4-[(dimethylamino)methyl]phenyl]-2-methoxypyridin-3-amine

Molecular Formula

C23H25N3O3

Molecular Weight

391.5 g/mol

InChI

InChI=1S/C23H25N3O3/c1-26(2)15-16-7-9-17(10-8-16)24-20-12-11-19(25-23(20)27-3)18-5-4-6-21-22(18)29-14-13-28-21/h4-12,24H,13-15H2,1-3H3

InChI Key

MJHHFDJNRRCUOB-UHFFFAOYSA-N

SMILES

CN(C)CC1=CC=C(C=C1)NC2=C(N=C(C=C2)C3=C4C(=CC=C3)OCCO4)OC

Solubility

not available

Canonical SMILES

CN(C)CC1=CC=C(C=C1)NC2=C(N=C(C=C2)C3=C4C(=CC=C3)OCCO4)OC

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